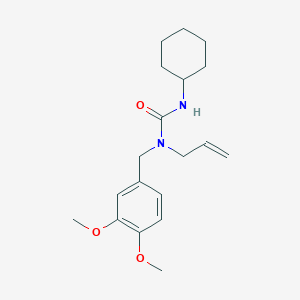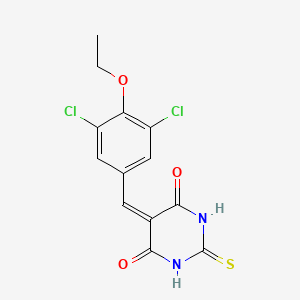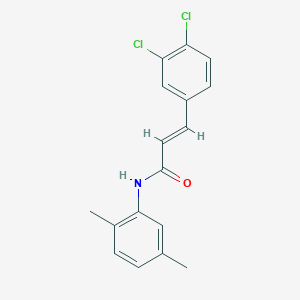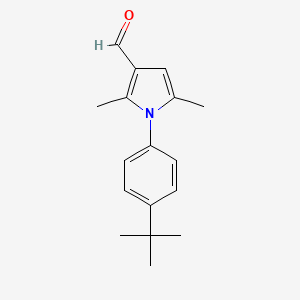
N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea, also known as ACBDU, is a urea derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mécanisme D'action
The exact mechanism of action of N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea is not fully understood. However, it has been proposed that N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea may exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression, both of which are key players in the inflammatory response. N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea has been found to exhibit a range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea has been found to have a favorable safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea in lab experiments is its potential therapeutic value. Its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, its antitumor effects suggest its potential use in cancer therapy. However, one limitation of using N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea research. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea and its potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea in humans.
Méthodes De Synthèse
N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea can be synthesized through a multi-step process that involves the reaction of N-allyl-N'-cyclohexylurea with 3,4-dimethoxybenzyl chloride in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain a pure compound.
Applications De Recherche Scientifique
N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, N-allyl-N'-cyclohexyl-N-(3,4-dimethoxybenzyl)urea has been shown to have antitumor effects in vitro and in vivo, suggesting its potential use in cancer therapy.
Propriétés
IUPAC Name |
3-cyclohexyl-1-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-4-12-21(19(22)20-16-8-6-5-7-9-16)14-15-10-11-17(23-2)18(13-15)24-3/h4,10-11,13,16H,1,5-9,12,14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJJKLXZVBHBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(CC=C)C(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)

![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)

![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5710445.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5710448.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)

![ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)
